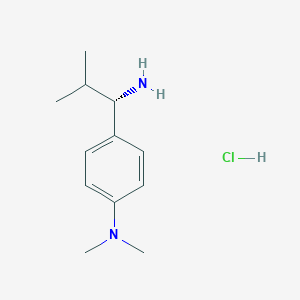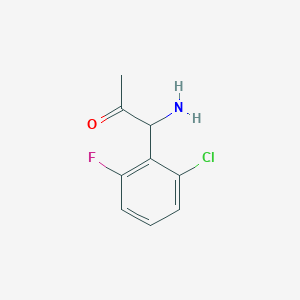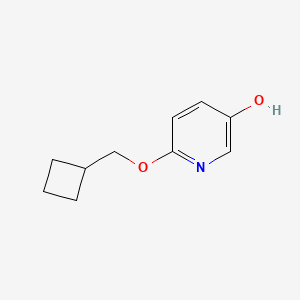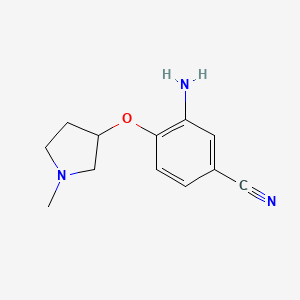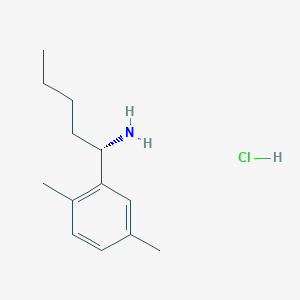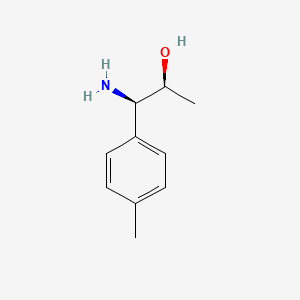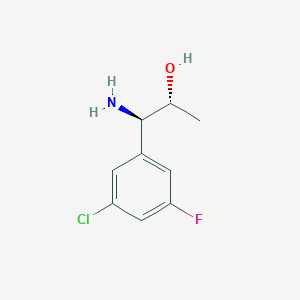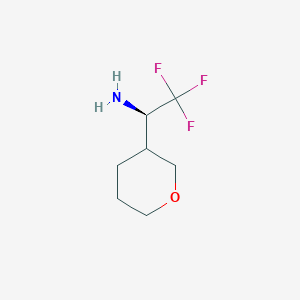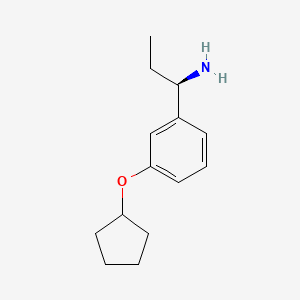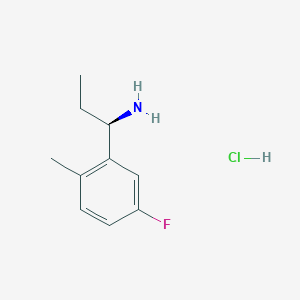
(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate neurotransmitter levels or inhibit specific enzymes, depending on its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(4-Fluorophenyl)propan-1-amine hydrochloride: A similar compound with a fluorine atom in a different position on the aromatic ring.
1-(5-Chloro-2-methylphenyl)propan-1-amine hydrochloride: A compound with a chlorine atom instead of fluorine.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H15ClFN |
|---|---|
Poids moléculaire |
203.68 g/mol |
Nom IUPAC |
(1R)-1-(5-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
BTLLEECEZCPIST-HNCPQSOCSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=CC(=C1)F)C)N.Cl |
SMILES canonique |
CCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


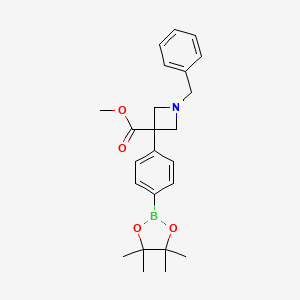
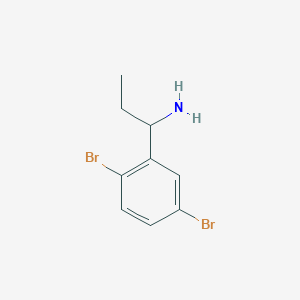
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
